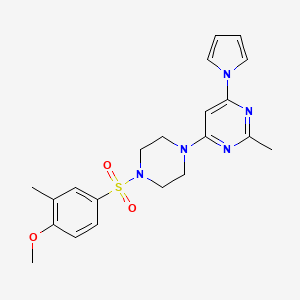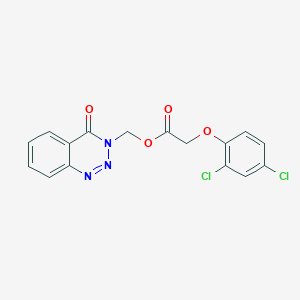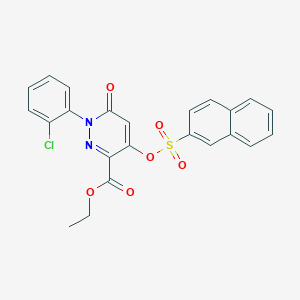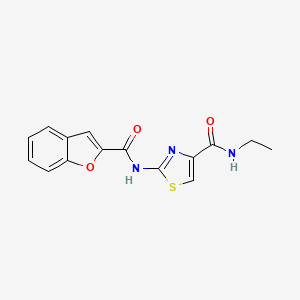![molecular formula C11H22N2O4S B2940159 2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide CAS No. 1235660-57-7](/img/structure/B2940159.png)
2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule. It contains an ethoxy group (C2H5O-), a methylsulfonyl group (CH3SO2-), and a piperidin-4-yl group (a nitrogen-containing ring structure). These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of “2-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide” would depend on its exact structure and the conditions under which it’s used. Generally, amides (like the one in this compound) can undergo reactions like hydrolysis, while sulfonyl groups can participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide” (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally .科学的研究の応用
Synthesis and Enzyme Inhibitory Activities : A study by Virk et al. (2018) described the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research highlights the potential application of such compounds in enzyme inhibition (Virk et al., 2018).
Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research suggests the potential use of these compounds in the development of new antibacterial agents (Iqbal et al., 2017).
Application in Electrochemical Applications : Savilov et al. (2016) synthesized a novel ionic liquid with a substituted piperidinium cation for electrochemical applications. This research opens pathways for the use of such compounds in high-voltage ionic applications (Savilov et al., 2016).
Synthesis of Amisulpride : Yuhong et al. (2011) discussed the synthesis of Amisulpride, an antipsychotic drug, from methyl 4-acetamido-2-methoxybenzoate. This demonstrates the relevance of such compounds in the pharmaceutical industry for the production of important medications (Yuhong et al., 2011).
Cancer Research : Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. This study indicates the potential therapeutic applications of these compounds in cancer treatment (Eldeeb et al., 2022).
Antimicrobial Studies : Patel et al. (2009) prepared 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and evaluated their antimicrobial activity. This research contributes to the understanding of how these compounds can be used to combat microbial infections (Patel et al., 2009).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “2-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .
特性
IUPAC Name |
2-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-3-17-9-11(14)12-8-10-4-6-13(7-5-10)18(2,15)16/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJXLJWBQZEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940081.png)
![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)
![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)


![2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2940090.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2940095.png)




